molecular formula C17H14N2O B2761516 (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol CAS No. 324580-57-6

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol

Cat. No.: B2761516
CAS No.: 324580-57-6
M. Wt: 262.312
InChI Key: XSVXKLHDYPMDEX-WOJGMQOQSA-N
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Description

The compound “(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol” is a derivative of 2-methylquinolin-6-yl methanol . Quinoline derivatives are often used in medicinal chemistry due to their wide range of biological activities.

Scientific Research Applications

Sensor Technology

  • The fluorescence sensing properties of quinoline-based isomers, including derivatives similar to "(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol," have been investigated for detecting metal ions like Al³⁺ and Zn²⁺. These compounds exhibit dual fluorescence chemosensors capabilities, with significant increases in emission intensity upon metal ion binding, making them effective for sensing applications (Hazra et al., 2018).
  • Another study focused on the development of fluorescent chemosensors for the selective detection of Zn²⁺ and Al³⁺ ions on a quinoline platform. The study demonstrated the sensors' potential for biological applications, including intracellular ion detection in human breast cancer cells (Ghorai et al., 2020).

Materials Science

  • Research into conjugated polymers with donor-acceptor architectures has included the synthesis of carbazole-quinoline and phenothiazine-quinoline copolymers. These materials exhibit large intramolecular charge transfer, highlighting their potential for photovoltaic applications and electronic devices (Jenekhe et al., 2001).

Therapeutic Research

  • The anticancer properties of alkylaminophenols, including compounds structurally related to "this compound," were studied against human osteosarcoma U2OS tumor cell line. This research suggests the potential of these compounds as chemotherapeutic agents for cancer treatment (Doan et al., 2017).

Properties

IUPAC Name

4-[(2-methylquinolin-6-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-2-5-14-10-15(6-9-17(14)19-12)18-11-13-3-7-16(20)8-4-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXKLHDYPMDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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